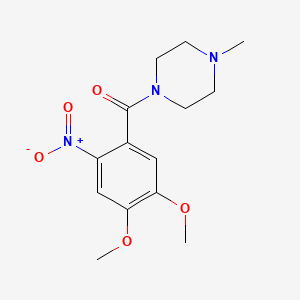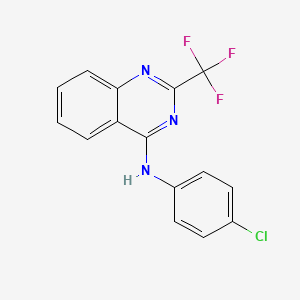![molecular formula C21H24N4O3 B5569856 1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)
1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar spiro compounds often involves solid-phase synthesis techniques or multi-component reactions that allow for the creation of complex architectures with pharmacological relevance. For instance, spiroquinazolines, which share structural similarities with the target compound, are synthesized from commercially available building blocks through base-mediated tandem reactions, including C-arylation followed by cyclization into indazole oxides and ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018). This method highlights the complexity and creativity required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by their spiro configuration, connecting two or more heterocyclic systems, which significantly impacts their chemical behavior and biological activity. Advanced techniques, such as NMR spectroscopy and X-ray crystallography, are employed to elucidate their structural features. The detailed structural analysis offers insights into the molecule's 3D conformation and electronic distribution, crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. The synthesis process often involves reactions under specific conditions, such as microwave irradiation or sonication, to achieve high yields and regioselective synthesis of fluorinated derivatives, as demonstrated in the creation of fluorine-containing substituted spiro compounds (Dandia, Gautam, & Jain, 2007). These methods underscore the chemical versatility and adaptability of spiro compounds to different synthetic approaches.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and DNA-Gyrase Inhibition
- Compounds with structural similarities to the specified compound have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These compounds, which share a quinolone core, have shown significant in vitro and in vivo antibacterial activity, indicating potential applications in the development of new antibacterial agents (Laborde et al., 1993).
Synthesis and Structural Analysis
- The synthesis of related compounds, focusing on different structural modifications, has been extensively studied. For example, the crystal structure of a related compound with a quinoline ring system has been analyzed to understand the conformation and potential reactivity of these molecules (Mathusalini et al., 2015).
Development of Novel Sigma Receptor Ligands
- Research into spiro compounds, which have structural elements similar to the specified chemical, has explored their binding properties for sigma receptors. This suggests potential applications in the development of new drugs targeting sigma receptors, which are implicated in various neurological disorders (Maier & Wünsch, 2002).
Synthesis of Fused and Spiro Nitrogen Heterocycles
- Studies have been conducted on the synthesis of fused and spiro nitrogen heterocycles, including those with quinuclidine and its C-nucleosides. These compounds have potential applications in the development of new heterocyclic systems with various biological activities (Hamama et al., 2011).
Antimicrobial Evaluation
- Novel derivatives with structural similarities have been evaluated for their antimicrobial effects, suggesting potential applications in the development of new antimicrobial agents (Moghaddam‐manesh et al., 2020).
Synthesis in Ionic Liquids
- Research has explored the synthesis of novel hybrid spiroheterocycles in ionic liquids, indicating potential applications in green chemistry and the development of environmentally friendly synthesis methods (Rajesh et al., 2012).
Photochromic Properties
- Studies on the synthesis and photochromic properties of spirooxazine derivatives containing nitrogen heterocycles, similar in structure to the specified compound, suggest potential applications in materials science and the development of photoresponsive materials (Zhou et al., 2014).
Eigenschaften
IUPAC Name |
1'-(1,5,6-trimethyl-2-oxopyridine-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-12-15(18(26)24(3)14(13)2)19(27)25-10-8-21(9-11-25)20(28)22-16-6-4-5-7-17(16)23-21/h4-7,12,23H,8-11H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZUPYRYPOOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)
![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)


![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)